molecular formula C12H20O2 B1444647 3-Methoxy-1-hydroxymethyladamantane CAS No. 36964-32-6

3-Methoxy-1-hydroxymethyladamantane

Cat. No.: B1444647
CAS No.: 36964-32-6
M. Wt: 196.29 g/mol
InChI Key: MMFYGJVTPUSYHQ-UHFFFAOYSA-N
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Description

3-Methoxy-1-hydroxymethyladamantane is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is also known by its IUPAC name, (1r,3s,5R,7S)-3-methoxyadamantan-1-yl)methanol . This compound is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, which makes it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 3-Methoxy-1-hydroxymethyladamantane typically involves the methoxylation of adamantane derivatives. One common method includes the reaction of 1-hydroxyadamantane with methanol in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

3-Methoxy-1-hydroxymethyladamantane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-hydroxymethyladamantane involves its interaction with specific molecular targets and pathways. In medicinal applications, it is known to act on the NMDA (N-methyl-D-aspartate) receptors in the brain, modulating their activity and providing neuroprotective effects. This modulation helps in reducing excitotoxicity, which is a common feature in neurodegenerative diseases.

Properties

IUPAC Name

(3-methoxy-1-adamantyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-14-12-5-9-2-10(6-12)4-11(3-9,7-12)8-13/h9-10,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFYGJVTPUSYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC3CC(C1)CC(C3)(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735086
Record name (3-Methoxytricyclo[3.3.1.1~3,7~]decan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36964-32-6
Record name (3-Methoxytricyclo[3.3.1.1~3,7~]decan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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